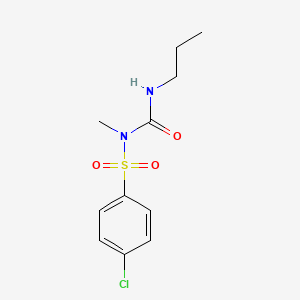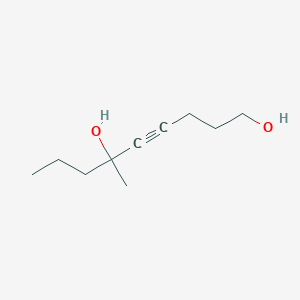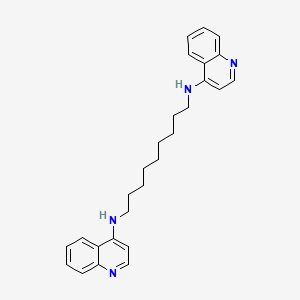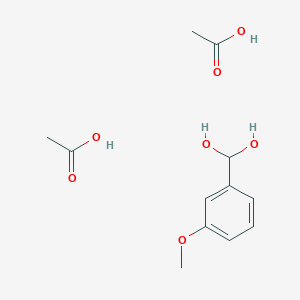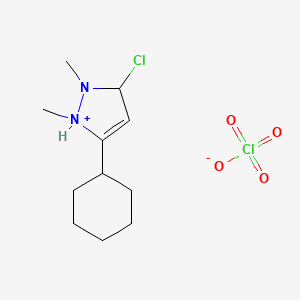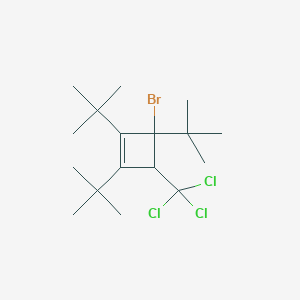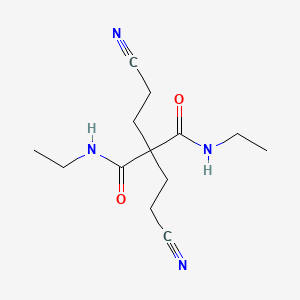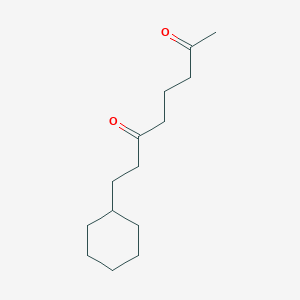
8-Cyclohexyloctane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Cyclohexyloctane-2,6-dione is an organic compound characterized by a cyclohexyl group attached to an octane chain with two ketone functionalities at the 2nd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclohexyloctane-2,6-dione typically involves the alkylation of cyclohexanone followed by a series of oxidation and reduction reactions. One common method includes the use of Grignard reagents to introduce the octane chain, followed by oxidation to form the diketone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as palladium or platinum may be employed to facilitate the necessary transformations.
Chemical Reactions Analysis
Types of Reactions
8-Cyclohexyloctane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The diketone can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-Cyclohexyloctane-2,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Cyclohexyloctane-2,6-dione involves its interaction with various molecular targets, primarily through its ketone functionalities. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexyl group.
Octane-2,6-dione: A linear diketone without the cyclohexyl group.
Cyclohexylacetone: A compound with a cyclohexyl group and a single ketone functionality.
Uniqueness
8-Cyclohexyloctane-2,6-dione is unique due to the presence of both a cyclohexyl group and two ketone functionalities on an octane chain
Properties
CAS No. |
60439-24-9 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
8-cyclohexyloctane-2,6-dione |
InChI |
InChI=1S/C14H24O2/c1-12(15)6-5-9-14(16)11-10-13-7-3-2-4-8-13/h13H,2-11H2,1H3 |
InChI Key |
DNYNQAMAYALFPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(=O)CCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



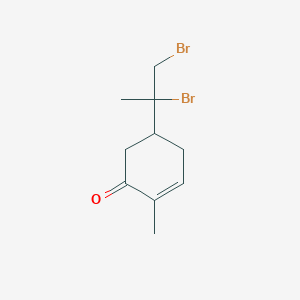
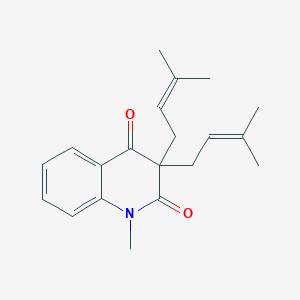
![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)
